molecular formula C11H20Cl3N3 B2418531 4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1779133-45-7

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No.: B2418531
CAS No.: 1779133-45-7
M. Wt: 300.65
InChI Key: VTJGECHOANKVMX-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3·3HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the alkylation of piperidine with a pyridine derivative in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-11(3-6-13-7-4-11)8-10-2-1-5-14-9-10;;;/h1-2,5,9,13H,3-4,6-8,12H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGECHOANKVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CN=CC=C2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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